3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Overview
Description
3-[3-(Trifluoromethyl)phenyl]propan-1-amine is a chemical compound that has been the subject of various scientific studies. Its structure includes a trifluoromethyl group attached to a phenyl ring, which is linked to a propan-1-amine chain. This compound is of interest due to its unique chemical and physical properties, which make it useful in a variety of chemical reactions and applications in material science and organic chemistry.
Synthesis Analysis
The synthesis of compounds related to 3-[3-(Trifluoromethyl)phenyl]propan-1-amine often involves complex organic reactions. For instance, the synthesis of related fluorinated compounds typically requires the use of specific catalysts or reagents to introduce the trifluoromethyl group effectively. Techniques such as palladium-catalyzed reactions or hydrosilylation processes are common in these syntheses, allowing for precise control over the chemical structure and the incorporation of fluorinated groups (Chadwick et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-[3-(Trifluoromethyl)phenyl]propan-1-amine and its derivatives is characterized by the presence of a trifluoromethyl group, which significantly influences the compound's electronic properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are essential tools for analyzing these structures, revealing details about the compound's geometric configuration and electronic environment. The trifluoromethyl group's electronegativity impacts the electronic distribution within the molecule, affecting its chemical behavior and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving 3-[3-(Trifluoromethyl)phenyl]propan-1-amine typically exploit the reactivity of the amino group or the electronic properties imparted by the trifluoromethyl group. These compounds can participate in a variety of organic reactions, including amidation, condensation, and nucleophilic substitution. The presence of the trifluoromethyl group can enhance the compound's reactivity and selectivity in these reactions, making it a valuable moiety in organic synthesis (De Rosa et al., 2015).
Scientific Research Applications
Biogenic Amines Determination in Beverages : A derivative, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, has been effective in determining biogenic amines in beverages. This method eliminates the need for purification and enables quantitative 19F NMR analysis (Jastrzębska et al., 2018).
Antitumor Activity : A compound with a similar structure, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, shows antitumor activity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Accelerating Dipeptide Synthesis : 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, which is crucial for dipeptide synthesis (Wang et al., 2018).
Synthesis of Complex Organic Compounds : 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, another derivative, serves as a valuable tool in the synthesis of complex organic compounds, offering high reactivity and potential pharmaceutical applications (Bradiaková et al., 2008).
Production of Fluorinated Polyimides : Novel fluorinated polyimides based on derivatives of this compound can create transparent, low-colored, and tough films, indicating potential industrial applications (Chung et al., 2006).
Enantioselective Synthesis : A method involving dynamic kinetic resolution of α-trifluoromethylated amines offers efficient and green processes for enantiomer conversion in synthesis (Cheng et al., 2013).
Functional Modification of Polymers : Amine-treated polymers, including those derived from such compounds, exhibit promising biological activities for medical applications, along with higher thermal stability and antimicrobial properties (Aly & El-Mohdy, 2015).
Ligands for Metal Ions : Polydentate tripodal amine phenols, related to this compound, show potential as ligands for Group 13 metal ions due to their intrastrand and interstrand hydrogen-bonding capabilities (Liu et al., 1993).
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTLMFBJIQWJPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90600038 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
CAS RN |
104774-87-0 | |
Record name | 3-(Trifluoromethyl)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104774-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90600038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(trifluoromethyl)phenyl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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